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GNFFRF-amide protein, Moniezia expansa

Cat. No.: B130055
CAS No.: 149997-79-5
M. Wt: 785.9 g/mol
InChI Key: DCYWAHTYRYRIPN-QKUYTOGTSA-N
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Description

Significance of Peptidergic Neurotransmission in Parasitic Flatworms

In parasitic flatworms, peptidergic neurotransmission is of paramount importance for their survival and interaction with the host. Neuropeptides control vital biological functions, making their signaling systems promising targets for the development of new anthelmintic drugs. nih.govcambridge.org These signaling molecules are involved in processes such as locomotion, reproduction, and feeding. zamanianlab.org The nervous system, rich in neuropeptides, is responsible for the systemic transmission of developmental and hormonal cues, a critical function in organisms lacking a circulatory system. zamanianlab.org The unique nature of some of these neuropeptides in parasites compared to their hosts presents an opportunity for targeted therapeutic intervention. cambridge.org

Overview of FMRFamide-Related Peptides (FaRPs) in Flatworm Neurobiology

FMRFamide-related peptides (FaRPs) are a major family of neuropeptides found throughout the nervous systems of flatworms. cambridge.org These peptides are characterized by a C-terminal -RFamide motif. frontiersin.org In Platyhelminthes, FaRPs have been shown to have a myoexcitatory role, influencing the contraction of muscle fibers. sci-hub.senih.gov Unlike the high diversity of FaRPs in other invertebrate phyla, individual flatworm species appear to have a more restricted number of these peptides. qub.ac.ukqub.ac.uk The first FaRP to be isolated and characterized from a parasitic flatworm was from the sheep tapeworm, Moniezia expansa. nih.gov

Historical Context of Neuropeptide Discovery in Moniezia expansa

The study of neuropeptides in Moniezia expansa has provided significant insights into the neurobiology of cestodes. Early research utilizing immunocytochemical techniques revealed the widespread presence of FMRFamide-like immunoreactivity throughout the nervous system of this tapeworm, suggesting the existence of endogenous FaRPs. nih.gov This foundational work paved the way for the isolation and sequencing of the first platyhelminth FaRP, GNFFRF-amide, from M. expansa. nih.gov Subsequently, another significant neuropeptide, Neuropeptide F (NPF), was also fully sequenced from this parasite. qub.ac.uk This peptide shows homology with the vertebrate neuropeptide Y (NPY) superfamily. qub.ac.uknih.gov The discovery of these distinct neuropeptides in M. expansa highlighted the complexity of its peptidergic signaling systems.

Research Findings on GNFFRF-amide in Moniezia expansa

Detailed biochemical studies led to the successful isolation and characterization of a novel FMRFamide-related peptide from Moniezia expansa.

PropertyFindingReference
Peptide Name GNFFRF-amide nih.gov
Amino Acid Sequence Gly-Asn-Phe-Phe-Arg-Phe-NH2 nih.govontosight.ai
Molecular Mass 785 Da nih.gov
Key Structural Feature A phenylalanyl (F) residue at position 3 from the C-terminus, which is typically occupied by methionyl (M), leucyl (L), or isoleucyl (I) in most other FaRPs. nih.gov
Precursor Protein Encoded as a larger precursor, Neuropeptide Precursor-4 (NPP-4), which undergoes enzymatic processing to yield the mature neuropeptide. researchgate.net

The peptide GNFFRF-amide was found to be the sole FaRP in acid alcohol extracts of M. expansa. nih.gov Its unique primary structure, particularly the presence of a phenylalanine at the third position from the C-terminus, distinguishes it from many other known FaRPs in invertebrates. sci-hub.senih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H51N11O7 B130055 GNFFRF-amide protein, Moniezia expansa CAS No. 149997-79-5

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N11O7/c40-23-33(52)46-31(22-32(41)51)38(57)50-30(21-26-15-8-3-9-16-26)37(56)49-29(20-25-13-6-2-7-14-25)36(55)47-27(17-10-18-45-39(43)44)35(54)48-28(34(42)53)19-24-11-4-1-5-12-24/h1-9,11-16,27-31H,10,17-23,40H2,(H2,41,51)(H2,42,53)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H,50,57)(H4,43,44,45)/t27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYWAHTYRYRIPN-QKUYTOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N11O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164444
Record name GNFFRF-amide protein, Moniezia expansa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149997-79-5
Record name GNFFRF-amide protein, Moniezia expansa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149997795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNFFRF-amide protein, Moniezia expansa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Biology and Gene Expression of Gnffrf Amide

Identification of the GNFFRF-amide Precursor Protein (Neuropeptide Precursor-4, NPP-4)

The bioactive peptide GNFFRF-amide originates from a larger precursor protein. plos.org In Moniezia expansa, this precursor has been identified as Neuropeptide Precursor-4 (NPP-4). plos.org Like many peptide hormones and neuropeptides, GNFFRF-amide is not synthesized directly but is encoded within the NPP-4 sequence, requiring subsequent enzymatic cleavage and modification to become active. plos.org Homology searches of the Moniezia expansa transcriptome have provided evidence for the existence of 20 different neuropeptide precursors, including NPP-4. researchgate.net

Enzymatic Processing and Maturation Pathways of the Precursor

The maturation of the GNFFRF-amide peptide from its precursor, NPP-4, is a multi-step process involving a cascade of specific enzymes. plos.org This pathway ensures the precise excision of the peptide from the precursor and its subsequent modification to its final, biologically active form. The process requires the coordinated action of four key enzymes. plos.org While the specific identities of all four enzymes in M. expansa are a subject of ongoing research, the general pathway is understood to follow a conserved model of neuropeptide processing.

The table below outlines the generally accepted enzymatic steps in the maturation of neuropeptides like GNFFRF-amide from a precursor protein.

StepEnzyme ClassAction
1Prohormone ConvertaseInitial cleavage of the precursor protein at specific basic amino acid residues (e.g., Lys, Arg) that flank the neuropeptide sequence.
2CarboxypeptidaseRemoval of the C-terminal basic residues exposed by the initial cleavage.
3Peptidyl-glycine alpha-amidating monooxygenase (PAM)Conversion of a C-terminal glycine (B1666218) residue into an α-hydroxyglycine intermediate, a crucial step for amidation.
4Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL)The final step where the intermediate is cleaved to produce the C-terminally amidated peptide and glyoxylate.

Transcriptional Analysis and Gene Expression Patterns within Moniezia expansa

Detailed transcriptional analysis provides insights into where and when the gene encoding a specific protein is expressed. For the GNFFRF-amide precursor, this would involve localizing its messenger RNA (mRNA).

Despite the identification of the NPP-4 precursor protein, specific studies utilizing in situ hybridization to visualize the spatial expression pattern of the GNFFRF-amide encoding gene (NPP-4) within the tissues of Moniezia expansa are not described in the currently available scientific literature. While immunocytochemical techniques have been used to map the location of the mature neuropeptide F (a related peptide) throughout the central and peripheral nervous systems of the tapeworm, this method detects the final peptide product, not the mRNA transcript that encodes it. scilit.com Therefore, the specific neuronal cell bodies responsible for the transcription of the NPP-4 gene have yet to be definitively identified through direct mRNA localization techniques.

Physiological Roles and Functional Mechanisms of Gnffrf Amide in Platyhelminths

Neuromuscular Modulation and Contractile Effects

GNFFRF-amide exerts potent excitatory effects on the musculature of platyhelminths, influencing muscle tone, contraction strength, and rhythmicity. These effects have been characterized through various in vitro experimental setups.

The physiological actions of GNFFRF-amide on platyhelminth muscles are primarily investigated using in vitro preparations. While detailed studies on the muscle preparations of Moniezia expansa itself are limited in the context of GNFFRF-amide's direct application, extensive research on other flatworms, particularly the trematode Schistosoma mansoni, has provided significant insights. In these studies, individual muscle fibers are isolated and maintained in a physiological saline solution, allowing for the direct application of neuropeptides and the measurement of subsequent contractile responses. nih.gov This technique offers a precise method to observe the direct impact of substances on muscle cells, independent of central nervous system inputs.

GNFFRF-amide induces muscle contractions in a dose-dependent manner, a hallmark of receptor-mediated physiological processes. In studies on isolated muscle fibers of Schistosoma mansoni, GNFFRF-amide was shown to elicit contractions at concentrations ranging from 10⁻⁷ M to 10⁻⁵ M. nih.gov The potency of GNFFRF-amide has been compared to other platyhelminth FaRPs, revealing variations in efficacy among different peptides. For instance, in S. mansoni, the turbellarian peptide RYIRFamide was found to be more potent than GNFFRF-amide. nih.gov Similarly, in whole-worm assays of Diclidophora merlangi, the order of potency for several FaRPs was determined to be YIRFamide > GYIRFamide = RYIRFamide > GNFFRF-amide = FLRFamide. researchgate.net This suggests that while GNFFRF-amide is an effective myoexcitatory peptide, structural variations among FaRPs can significantly influence their affinity for the target receptors.

Peptide Organism Effective Concentration Range Relative Potency
GNFFRF-amideSchistosoma mansoni10⁻⁷ M - 10⁻⁵ MLess potent than RYIRFamide and FMRFamide
GNFFRF-amideDiclidophora merlangiNot specifiedLess potent than YIRFamide, GYIRFamide, and RYIRFamide
RYIRFamideSchistosoma mansoni10⁻⁹ M - 10⁻⁷ MMost potent FaRP tested in this study
FMRFamideSchistosoma mansoni10⁻⁸ M - 10⁻⁶ MMore potent than GNFFRF-amide
YIRFamideDiclidophora merlangiNot specifiedMost potent peptide tested in this study
Motility Parameter Effect of Platyhelminth FaRPs (including GNFFRF-amide)
Tension Increased
Contraction Amplitude Increased
Contraction Frequency Increased

Involvement in Neuromuscular Transmission in Trematodes

The potent and direct action of GNFFRF-amide on isolated muscle fibers provides strong evidence for its role as a neurotransmitter or neuromodulator in the platyhelminth neuromuscular system. nih.gov The demonstration that this endogenous flatworm peptide can directly trigger muscle contraction in Schistosoma mansoni was a foundational discovery, establishing a clear function for FaRPs in neuromuscular transmission within trematodes. nih.gov This finding suggests that the peptidergic nervous system is a key regulator of somatic muscle function in these parasites.

Receptor Pharmacology and Signal Transduction Pathways

The effects of GNFFRF-amide on muscle cells are mediated by specific receptors located on the muscle fiber surface. The signal initiated by the binding of the peptide to its receptor is then transduced into a cellular response, namely muscle contraction.

The dose-dependent contractile effects of GNFFRF-amide and other FaRPs on isolated muscle fibers strongly indicate the presence of specific FaRP receptors on these cells. nih.gov Further pharmacological evidence comes from antagonist studies. The contractile effects of GNFFRF-amide, FMRFamide, and RYIRFamide on Schistosoma mansoni muscle fibers were all blocked by the FMRFamide antagonist, FMR-D-Famide, at a concentration of 1 µM. nih.gov This competitive inhibition demonstrates that these peptides likely act through a common or structurally related receptor type on the muscle fibers. Additionally, the contractile response to GNFFRF-amide is dependent on the presence of extracellular calcium, as the effect is abolished when calcium is removed from the medium, suggesting that the signal transduction pathway involves an influx of calcium ions. nih.gov

Ionic Mechanisms Underlying GNFFRF-amide Action (e.g., Calcium Dependence)

The precise ionic mechanisms that underlie the myoexcitatory action of GNFFRF-amide in Moniezia expansa have not been extensively characterized. However, based on studies of related peptides in other invertebrates, it is highly probable that calcium ions (Ca²⁺) play a crucial role. In arthropods, FMRFamide-like peptides typically exert their effects on muscle tissue by acting through G-protein coupled receptors (GPCRs) to modulate Ca²⁺ influx ijbs.com. This influx of extracellular calcium is a key step in initiating muscle contraction.

Further indirect evidence for calcium dependence comes from studies on other flatworms. In planarians, the contractile response of isolated muscle cells to the related neuropeptide GYIRFamide was sensitive to ryanodine, a compound that affects intracellular calcium release from the sarcoplasmic reticulum researchgate.net. This suggests that both extracellular influx and intracellular release of Ca²⁺ may be involved in the response to FaRPs in platyhelminths. While these findings provide a strong basis for inferring a calcium-dependent mechanism for GNFFRF-amide, direct experimental validation in Moniezia expansa is still required.

Exploration of Intracellular Signaling Pathways (e.g., Adenylyl Cyclase, Protein Kinase C in related peptide actions)

The intracellular signaling pathways activated by GNFFRF-amide in Moniezia expansa remain largely unclear iastate.edu. It is widely accepted that neuropeptides, including FaRPs, initiate their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface ijbs.com. The activation of a GPCR typically triggers a cascade of intracellular events mediated by second messengers.

Potential downstream pathways could involve the modulation of enzymes like adenylyl cyclase, which synthesizes cyclic AMP (cAMP). However, the specific effect on cAMP levels can vary depending on the peptide and the organism. For instance, while the original FMRFamide peptide is thought to increase cAMP levels in the heart tissue of a mollusc wikipedia.org, the flatworm neuropeptide F (NPF) has been shown to inhibit cAMP levels nih.gov. This highlights the difficulty in extrapolating signaling mechanisms without direct study. Other potential pathways could involve phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn could activate Protein Kinase C and mobilize intracellular calcium. The elucidation of the specific signaling cascade used by GNFFRF-amide is a critical area for future research into platyhelminth neurobiology.

Broader Physiological Implications in Moniezia expansa Biology

The myoexcitatory properties of GNFFRF-amide suggest it plays a fundamental role in controlling the parasite's muscular systems, which are critical for its survival and reproduction within the host.

Putative Role in Locomotion and Attachment Mechanisms

The musculature of cestodes is essential for both locomotion within the host's gut and for the function of attachment organs researchgate.netresearchgate.net. Moniezia expansa possesses a complex neuromuscular system, including powerful retractor muscles that control the four suckers (acetabula) on its head-like scolex nih.gov. These suckers are vital for securely attaching the tapeworm to the intestinal wall of its host.

FMRFamide-like neuropeptides are known to be distributed throughout the central and peripheral nervous systems of flatworms, with nerve fibers innervating both the general body wall musculature and the muscles of attachment organs nih.goviastate.eduresearchgate.net. Given that GNFFRF-amide is the endogenous FaRP in M. expansa and that these peptides are potent stimulators of muscle contraction, it is posited that GNFFRF-amide plays a direct role in modulating the activity of the somatic and sucker musculature. This control is crucial for maintaining the worm's position in the gut against peristalsis and for any movements along the intestine.

Myoactive Effects of Platyhelminth FMRFamide-Related Peptides (FaRPs)
PeptideTested OrganismObserved Effect
GNFFRFamideDiclidophora merlangi (Monogenean)Excitatory effect on motor activity
YIRFamideDiclidophora merlangi (Monogenean)Most potent excitatory effect
GYIRFamideProcerodes littoralis (Turbellarian)Induces contraction of isolated muscle cells
RYIRFamideDiclidophora merlangi (Monogenean)Excitatory effect on motor activity

Regulation of Reproductive System and Gonopore Function

Each mature segment (proglottid) of Moniezia expansa contains a complete set of male and female reproductive organs nih.gov. The functioning of these organs, including the transport of gametes and the expulsion of eggs, relies on a complex network of muscles. In M. expansa, the walls of the reproductive ducts are dominated by circular muscle fibers nih.gov.

Studies have shown that neuropeptidergic nerve fibers innervate the sexual organs and the gonopore (the genital opening) in the mature proglottids of M. expansa nih.gov. Furthermore, FaRP-containing neurons are generally known to innervate the reproductive systems in flatworms nih.goviastate.edu. This anatomical evidence strongly suggests a physiological role for GNFFRF-amide in controlling the reproductive musculature. By stimulating the contraction of the muscular ducts and gonopore, GNFFRF-amide likely regulates the release of sperm and eggs, thereby playing a crucial role in the parasite's reproductive success.

Comparative Aspects and Evolutionary Perspectives of Gnffrf Amide and Flatworm Farps

Phylogenetic Context of Flatworm Neuropeptide Evolution

The phylum Platyhelminthes, or flatworms, occupies a crucial position at the base of the metazoan phylogenetic tree, representing an early branch of bilaterally symmetric animals. nih.gov Their nervous systems, while seemingly simple, utilize a complex vocabulary of neuroactive substances, including a diverse array of neuropeptides. nih.govcambridge.org Peptidergic signaling is an ancient mechanism, and its study in flatworms provides insights into the early evolution of neuroendocrine systems. researchgate.netnih.gov

The flatworm neuropeptide landscape is characterized by two predominant families: the FMRFamide-like peptides (FLPs), also known as FaRPs, and the neuropeptide F (NPF) family. nih.gov Genomic and transcriptomic analyses have revealed a surprising diversity of neuropeptide precursors in flatworms, with many families appearing to be specific to this phylum, suggesting a long and independent evolutionary history. nih.govbohrium.comnih.gov While most flatworm neuropeptide families show little resemblance to those in other bilaterian animals, orthologs of conserved peptides like neuropeptide Y (NPY), myomodulin, and SIF-amide have been identified, pointing to a shared ancestry of signaling systems. nih.govbohrium.com The evolution of these neuropeptide systems within Platyhelminthes is marked by both conservation of ancient signaling molecules and the emergence of novel peptide families, reflecting the adaptation to diverse, and often parasitic, lifestyles. nih.govzamanianlab.org

Structural Homology and Sequence Conservation Across Platyhelminthes

The sheep tapeworm, Moniezia expansa, possesses at least two major neuropeptides: the FaRP GNFFRF-amide and Neuropeptide F (NPF). nih.govnih.gov These two peptides belong to distinct families with different structures and evolutionary origins.

GNFFRF-amide is a short hexapeptide (Gly-Asn-Phe-Phe-Arg-Phe-NH2) belonging to the FMRFamide-related peptide family. nih.gov It is derived from a larger precursor protein, NPP-4, through a series of enzymatic processing steps typical for peptide hormones. researchgate.net

Neuropeptide F (NPF) from M. expansa is a much larger, 39-amino acid peptide. frontiersin.orguniprot.org It is considered the protostomian ortholog of the vertebrate neuropeptide Y (NPY) superfamily, sharing significant sequence similarity and structural features with this group. nih.govnih.govfrontiersin.org

Immunochemical studies have revealed that while these peptides are distinct, some antisera can exhibit cross-reactivity. For instance, antisera raised against FaRPs have been shown to cross-react with NPF in trematodes, suggesting some shared antigenic sites, despite their different primary structures. nih.govcambridge.org In M. expansa, both peptides are distributed throughout the central and peripheral nervous systems. nih.govscilit.com Functionally, NPF is known to have a myogenic effect, influencing muscle contraction in the tapeworm. nih.gov

Table 1: Comparison of GNFFRF-amide and Neuropeptide F in Moniezia expansa

FeatureGNFFRF-amideNeuropeptide F (NPF)
Peptide Family FMRFamide-related peptide (FaRP)Neuropeptide Y (NPY) superfamily homolog
Length 6 amino acids39 amino acids
Sequence Gly-Asn-Phe-Phe-Arg-Phe-NH2APEQRLDIEDLAKYFLNLLTRHRYGARPRF-NH2
C-terminus -RFamide-RFamide
Key Function Presumed myoexcitationNeuroregulation, myogenic effects
Precursor NPP-4NPF precursor

GNFFRF-amide is one of several FaRPs that have been biochemically identified from different species of flatworms. These peptides typically share a C-terminal -RFamide motif, which is crucial for their biological activity, but show variability in the N-terminal extension and at other positions. researchgate.netnih.gov This structural variation likely contributes to functional specificity.

Four main FaRPs have been characterized in flatworms:

GNFFRFamide: Isolated from the cestode Moniezia expansa. nih.gov

YIRFamide: Identified in the turbellarian Bdelloura candida. researchgate.net

GYIRFamide: Found in the turbellarians Dugesia tigrina and Bdelloura candida. researchgate.net

RYIRFamide: Isolated from the turbellarian Artioposthia triangulata. researchgate.net

A key structural feature of flatworm FaRPs is the C-terminal aromatic-hydrophobic-Arg-Phe-amide motif. nih.gov The amino acid preceding the RFamide sequence is often Isoleucine (I), as seen in YIRFamide, GYIRFamide, and RYIRFamide. GNFFRF-amide is distinct in this regard, featuring a Phenylalanine (F) in this position.

Table 2: Sequence Comparison of Characterized Flatworm FaRPs

Peptide NameSequenceSpecies of OriginPlatyhelminth Class
GNFFRFamide Gly-Asn-Phe-Phe -Arg-Phe-NH2Moniezia expansaCestoda
RYIRFamide Arg-Tyr-Ile -Arg-Phe-NH2Artioposthia triangulataTurbellaria
GYIRFamide Gly-Tyr-Ile -Arg-Phe-NH2Dugesia tigrina, Bdelloura candidaTurbellaria
YIRFamide Tyr-Ile -Arg-Phe-NH2Bdelloura candidaTurbellaria

The primary structure of GNFFRF-amide (Gly-Asn-Phe-Phe-Arg-Phe-NH2) reveals a distinct feature that sets it apart from many other FaRPs, not only within flatworms but across invertebrates. nih.gov The most notable characteristic is the presence of a Phenylalanyl (F) residue at the third position from the C-terminus (-Phe-Arg-Phe-NH2). nih.govnih.gov

In the vast majority of other characterized FaRPs, this variable position is typically occupied by an aliphatic amino acid, most commonly Methionine (M), Leucine (L), or Isoleucine (I). nih.gov The presence of an aromatic Phenylalanine residue at this critical position in GNFFRF-amide is unusual and suggests a potential for altered receptor binding specificity or functional activity compared to other FaRPs. This unique structural attribute underscores the chemical diversity that has evolved within this peptide family in the phylum Platyhelminthes.

Cross-Class Receptor Similarities and Functional Conservation in Flatworms

Neuropeptides exert their effects by binding to specific receptors, which in flatworms, as in other animals, are predominantly G-protein coupled receptors (GPCRs). nih.govresearchgate.net While the specific receptors for GNFFRF-amide and other flatworm FaRPs have not been fully characterized, evidence points towards functional conservation and similarities in receptor signaling pathways across different flatworm classes. nih.govscispace.com

The most consistently identified physiological role for FaRPs across the phylum is myoexcitation. nih.gov This suggests that the receptors mediating this effect, and their downstream signaling pathways, are likely conserved in cestodes, trematodes, and turbellarians. These peptides are key regulators of the neuromuscular system, controlling muscles associated with attachment organs, the body wall, and reproductive structures. researchgate.netnih.gov

Similarly, the NPF signaling system shows functional conservation with its vertebrate NPY counterparts. Flatworm NPF has been shown to inhibit cAMP levels, a characteristic action of NPY in vertebrates, indicating a conservation of the receptor signaling mechanism. nih.govzamanianlab.org The widespread expression of both FaRPs and NPF throughout the nervous systems of all flatworm classes examined points to their fundamental roles in regulating core physiological processes. nih.govcambridge.org The significant degree of co-evolution between neuropeptides and their GPCRs suggests that while peptide sequences may diverge, the fundamental signaling axes are often maintained. researchgate.net

Evolutionary Significance of GNFFRF-amide and FaRP Diversity in Invertebrates

The diversity of FaRPs within flatworms and other invertebrates is a product of extensive gene duplication and subsequent divergence, leading to a wide array of peptides capable of regulating a multitude of biological processes. nih.govzamanianlab.org This chemical diversity allows for functional specialization and the fine-tuning of physiological responses. nih.govbohrium.com

In flatworms, the presence of multiple FaRPs, alongside other neuropeptide families, creates a complex signaling network that is essential for their survival. researchgate.netnih.gov The evolution of this diversity is likely a key innovation that has facilitated the adaptation of flatworms to a wide range of ecological niches, from free-living aquatic environments to obligate parasitism within vertebrate hosts. nih.govzamanianlab.org The development of novel peptides, some apparently restricted to the flatworm lineage, highlights an evolutionary trajectory separate from other major invertebrate groups like insects and molluscs. nih.govnih.gov

The structural variations among FaRPs, such as the unique Phenylalanine residue in GNFFRF-amide, likely reflect adaptations for specific roles within the neuromuscular or neuroendocrine systems of different species. nih.gov This diversity provides the raw material for evolutionary innovation, allowing peptidergic systems to be co-opted for new functions over evolutionary time. Ultimately, the expansion and diversification of neuropeptide families like the FaRPs have been a significant factor in the evolutionary success and biological complexity of invertebrates. mdpi.com

Advanced Research Methodologies and Future Directions in Gnffrf Amide Research

Omics-Based Approaches for Comprehensive Neuropeptide Profiling

High-throughput "omics" technologies are fundamental to building a comprehensive picture of the neuropeptidergic systems in Moniezia expansa, including the discovery of novel peptides and the identification of their genetic precursors.

Advanced Transcriptomics and Proteomics for Novel Peptide Discovery

Modern transcriptomic and proteomic approaches are powerful tools for identifying the full complement of neuropeptides, known as the neuropeptidome, in an organism. In Moniezia expansa, homology searches of the transcriptome have already provided significant insights, leading to the identification of 20 putative neuropeptide precursors, including the precursor for GNFFRF-amide researchgate.net.

Advanced transcriptomic techniques, such as deep RNA sequencing (RNA-Seq) of the nervous system of M. expansa, can provide a more detailed and quantitative analysis of gene expression. This can reveal not only the sequences of neuropeptide precursors but also their relative abundance under different physiological conditions.

Complementing transcriptomics, proteomic analysis, particularly peptidomics, directly identifies the mature, biologically active peptides within the organism. Mass spectrometry-driven discovery has become a cornerstone of neuropeptide research, enabling the identification of hundreds of endogenous neuropeptides from small amounts of tissue nih.gov. While a comprehensive peptidomic analysis of M. expansa has yet to be published, such studies in other invertebrates have successfully identified novel peptides and their post-translational modifications, providing a roadmap for future research in this cestode nih.gov.

A multiomic approach, integrating transcriptomic and proteomic data, is particularly powerful. This combination allows for the validation of peptide predictions from the transcriptome with direct evidence from mass spectrometry, and can help to elucidate the complex post-translational processing of neuropeptide precursors nih.gov.

Omics Technique Application in Moniezia expansa Neuropeptide Research Potential Findings
RNA Sequencing (RNA-Seq) Deep sequencing of the transcriptome from the nervous system.Identification of novel neuropeptide precursor genes; quantification of precursor gene expression.
Mass Spectrometry-based Peptidomics Direct analysis of peptide extracts from M. expansa tissues.Identification of mature neuropeptides and their post-translational modifications; validation of predicted peptides.
Integrated Multiomics Combination of transcriptomic and proteomic datasets.Comprehensive characterization of the neuropeptidome; understanding of precursor processing pathways.

Bioinformatic Prediction and Annotation of Peptidergic Genes and Precursors

The availability of genomic and transcriptomic data for Moniezia expansa has enabled the in silico prediction and annotation of genes encoding neuropeptides and their precursors frontiersin.org. The precursor for GNFFRF-amide has been identified as neuropeptide precursor-4 (NPP-4) researchgate.net. The maturation of GNFFRF-amide from NPP-4 is predicted to involve a series of enzymatic steps, typical for peptide hormones researchgate.net.

Bioinformatic pipelines for the prediction of neuropeptide precursors typically involve searching for characteristic features such as signal peptides, cleavage sites (often dibasic residues like lysine and arginine), and motifs for post-translational modifications like C-terminal amidation. These predictive approaches have been successfully applied to other flatworms, leading to the discovery of numerous novel neuropeptide families collinslab.org.

Future bioinformatic work on the M. expansa genome and transcriptome will likely focus on refining these predictions, identifying the full complement of processing enzymes, and comparing the neuropeptidome of M. expansa with that of other platyhelminths to understand the evolution of these signaling systems.

Functional Genomics Approaches to Investigate GNFFRF-amide (e.g., RNA interference studies)

Functional genomics aims to elucidate the biological role of specific genes and their products. RNA interference (RNAi) is a powerful tool in this regard, as it allows for the sequence-specific silencing of gene expression.

The application of RNAi in cestodes has historically been challenging. However, a significant breakthrough was the first successful demonstration of RNAi in Moniezia expansa. In this study, soaking the worms in double-stranded RNA (dsRNA) targeting the actin transcript resulted in a significant and consistent knockdown of the target gene, leading to observable changes in protein levels, morphology, and muscle function.

Despite this success, the study also highlighted the challenges of applying RNAi to neuropeptide genes in M. expansa. Initial attempts to silence the gene for neuropeptide F (Me-npf-1) using dsRNA delivered by electroporation and soaking did not result in consistent transcript knockdown. This suggests that the efficacy of RNAi in M. expansa may be target-dependent and that further optimization of delivery methods and dsRNA design is necessary for consistent silencing of neuropeptide genes like the one encoding the GNFFRF-amide precursor, NPP-4.

Future functional genomic studies on GNFFRF-amide in M. expansa will likely focus on overcoming these hurdles to achieve reliable knockdown of its precursor. Success in this area would allow for the investigation of the specific physiological roles of GNFFRF-amide, for example, in neuromuscular control, development, or reproduction.

RNAi Target in M. expansa Delivery Method Outcome Reference
Actin (Me-act-1)Soaking in dsRNASignificant and consistent transcript knockdown researchgate.net
Neuropeptide F (Me-npf-1)Electroporation and soaking in dsRNAInconsistent transcript knockdown researchgate.net

Pharmacological Characterization of GNFFRF-amide Receptors

The biological effects of GNFFRF-amide are mediated by its interaction with a specific receptor, likely a G protein-coupled receptor (GPCR). The pharmacological characterization of this receptor is a crucial step towards understanding the function of this neuropeptide and for the potential development of novel anthelmintics.

Development of Specific Agonists and Antagonists

The development of specific agonists (molecules that activate the receptor) and antagonists (molecules that block the receptor) is essential for probing the function of the GNFFRF-amide receptor. These pharmacological tools can be used in physiological assays to determine the downstream effects of receptor activation and to dissect the role of GNFFRF-amide signaling in various biological processes.

Currently, there are no specific agonists or antagonists reported for the GNFFRF-amide receptor in Moniezia expansa. However, research on FMRFamide-related peptide receptors in other invertebrates provides a framework for how such molecules could be developed. This typically involves screening libraries of synthetic peptide analogs and small molecules for their ability to bind to and either activate or inhibit the receptor.

Receptor Cloning and Heterologous Expression Systems

A key step in the pharmacological characterization of a receptor is its molecular cloning and functional expression in a heterologous system, such as cultured mammalian cells (e.g., Chinese hamster ovary cells) or Xenopus oocytes. This allows for the study of the receptor in a controlled environment, free from the complexities of the native organism.

While the specific receptor for GNFFRF-amide in M. expansa has not yet been cloned, the first neuropeptide receptor from a platyhelminth has been identified and characterized in the model flatworm Girardia tigrina nih.gov. This GPCR was shown to be potently activated by FMRFamide-like peptides, demonstrating the feasibility of this approach in flatworms nih.gov.

Future research will likely involve searching the M. expansa genome and transcriptome for sequences with homology to known neuropeptide receptors. Once candidate receptors are identified, they can be cloned and expressed in heterologous systems. These systems can then be used for:

Ligand Binding Assays: To confirm that GNFFRF-amide binds to the receptor with high affinity and specificity.

Functional Assays: To determine the intracellular signaling pathways activated by the receptor upon ligand binding (e.g., changes in intracellular calcium or cAMP levels).

Pharmacological Screening: To test libraries of compounds for their agonist or antagonist activity at the receptor.

The successful cloning and functional characterization of the GNFFRF-amide receptor will be a major advancement in the study of this neuropeptide and could open up new avenues for the development of targeted therapies against Moniezia expansa infections.

Elucidation of Complete Signal Transduction Cascades for GNFFRF-amide

The physiological effects of GNFFRF-amide are contingent upon its interaction with specific receptors and the subsequent activation of intracellular signaling cascades. A comprehensive understanding of this pathway is paramount for deciphering its role in the parasite's biology.

Hypothesized Signal Transduction Pathway for GNFFRF-amide in Moniezia expansa

While the complete signal transduction cascade for GNFFRF-amide in Moniezia expansa has not been fully elucidated, a putative pathway can be hypothesized based on studies of related FMRFamide-like peptides in other invertebrates.

StepComponentHypothesized Function in M. expansa
1. Receptor Binding G-protein coupled receptor (GPCR)GNFFRF-amide is predicted to bind to a specific GPCR on the surface of target cells, such as neurons or muscle cells. The identification and characterization of this receptor are critical missing links in our understanding.
2. G-protein Activation Heterotrimeric G-proteinUpon peptide binding, the GPCR is expected to undergo a conformational change, leading to the activation of an associated G-protein (e.g., Gq, Gs, or Gi).
3. Second Messenger Production E.g., Inositol triphosphate (IP3), Diacylglycerol (DAG), cyclic Adenosine Monophosphate (cAMP)The activated G-protein would then modulate the activity of effector enzymes, resulting in the production of second messengers. For instance, a Gq-coupled pathway would activate phospholipase C, leading to the generation of IP3 and DAG.
4. Downstream Cellular Effects E.g., Release of intracellular calcium, activation of protein kinasesThese second messengers would trigger a cascade of intracellular events, such as the release of calcium from internal stores or the activation of protein kinases, ultimately leading to a physiological response (e.g., muscle contraction, neurotransmitter release).

Future Research Directions:

To move from a hypothetical model to a confirmed pathway, several advanced research methodologies will be crucial:

Receptor Deorphanization: A key priority is the identification and characterization of the specific GPCR that binds GNFFRF-amide. This can be achieved through techniques such as heterologous expression of candidate receptors from M. expansa in cell lines, followed by ligand-binding assays.

Transcriptomics and Proteomics: Analyzing the transcriptome and proteome of M. expansa can help identify genes and proteins involved in neuropeptide signaling. nih.gov This approach has already provided evidence for 20 neuropeptide precursors in this parasite. nih.gov

Functional Genomics: Techniques like RNA interference (RNAi) can be employed to knock down the expression of the putative GNFFRF-amide receptor or other signaling components to observe the resulting phenotype, thereby validating their role in the pathway.

Electrophysiology and Calcium Imaging: These techniques can be used to directly measure the effects of GNFFRF-amide on the electrical activity of neurons and muscle cells, as well as changes in intracellular calcium concentrations, providing insights into the downstream cellular responses.

Exploration of GNFFRF-amide as a Target for Novel Anthelmintic Development

The neuromodulatory role of GNFFRF-amide and other neuropeptides in essential life processes of helminths, such as movement and reproduction, makes their signaling pathways attractive targets for the development of new anthelmintic drugs. nih.gov The specificity of these invertebrate neuropeptide systems offers the potential for developing drugs with high selectivity for the parasite and minimal side effects in the host.

Strategies for Targeting the GNFFRF-amide Signaling Pathway:

Targeting StrategyDescriptionPotential Advantages
Receptor Antagonists Molecules that bind to the GNFFRF-amide receptor but do not activate it, thereby blocking the action of the endogenous peptide.High specificity for the target receptor, potentially leading to fewer off-target effects.
Receptor Agonists Molecules that mimic the action of GNFFRF-amide, leading to overstimulation and disruption of normal physiological processes.Could lead to a rapid and potent disruption of parasite function.
Inhibitors of Peptide Processing Targeting the enzymes responsible for processing the GNFFRF-amide precursor protein into its mature, active form. researchgate.netCould disrupt the production of multiple neuropeptides that share the same processing enzymes.
Disruptors of Peptide Transport and Release Interfering with the cellular machinery responsible for packaging GNFFRF-amide into vesicles and releasing it at the synapse.A broader mechanism that could affect overall neuronal communication in the parasite.

Challenges and Future Directions:

The development of drugs targeting the GNFFRF-amide system faces several challenges:

Limited Knowledge of the Target: A detailed understanding of the receptor structure and its interaction with GNFFRF-amide is necessary for rational drug design.

High-Throughput Screening: The development of robust high-throughput screening (HTS) assays is essential to test large libraries of compounds for their ability to modulate the GNFFRF-amide signaling pathway. nih.govnih.govacs.org

In Vitro and In Vivo Models: The lack of suitable in vitro and in vivo models for Moniezia expansa can hinder the preclinical evaluation of potential drug candidates. nih.gov

Future research in this area will likely focus on:

Structural Biology: Determining the three-dimensional structure of the GNFFRF-amide receptor will be invaluable for structure-based drug design.

Development of HTS Assays: Creating cell-based assays that report on the activation or inhibition of the GNFFRF-amide receptor will facilitate the screening of large compound libraries.

Pharmacological Validation: Once lead compounds are identified, their efficacy will need to be validated in relevant physiological assays using Moniezia expansa tissues or, if possible, in animal models of infection.

Q & A

Q. How can multi-omics data (genomic, transcriptomic, proteomic) be integrated to study GNFFRF-amide function in M. expansa?

  • Methodology : Use pathway enrichment tools (e.g., KEGG, GO) to link neuropeptide genes to motility or reproduction pathways. Apply weighted gene co-expression network analysis (WGCNA) to identify modules correlated with phenotypic traits. Validate findings via in situ hybridization or immunohistochemistry .

Tables for Key Findings

Technique Application Key Insight Reference
ITS1/5.8S rRNA sequencingSpecies differentiationIraqi M. expansa shares 99% identity with Japanese isolates despite morphological divergence.
SYBR Green qPCRNeuropeptide expressionβ-tubulin-normalized Ct values revealed segment-specific CREB/PICK mRNA levels.
Phylogenetic analysisEvolutionary relationshipsSupports Cyclophyllidea origin from Tetraphyllidea, contradicting Swiderski’s models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.